N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide, also known as MP-PC, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase B (AKT) pathway, which is involved in many cellular processes such as cell growth, survival, and metabolism.
Wirkmechanismus
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide inhibits the AKT pathway by binding to the PH domain of AKT and preventing its activation by phosphoinositide 3-kinase (PI3K). This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and metabolism. N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to be a potent and selective inhibitor of the AKT pathway, with minimal off-target effects.
Biochemical and physiological effects:
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide inhibits cell growth and proliferation, induces apoptosis, and enhances sensitivity to chemotherapy and radiation therapy. In diabetes, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide improves glucose metabolism and insulin sensitivity, and protects against diabetic complications. In neurological disorders, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide improves cognitive function and memory, and protects against neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the AKT pathway, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its synthesis method has been optimized for high yields and purity. However, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide also has some limitations. It is not yet approved for clinical use, and its safety and efficacy in humans have not been fully established. It also has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and neurological disorders. This could involve preclinical studies in animal models, as well as clinical trials in humans. Another direction is to develop more potent and selective inhibitors of the AKT pathway, with longer half-lives and fewer off-target effects. This could involve the use of computational methods to design new compounds, as well as the screening of natural products and other chemical libraries. Overall, the study of N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide and its related compounds has the potential to lead to new and effective treatments for a wide range of diseases.
Synthesemethoden
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide involves the reaction of 1-(pyrrolidin-1-yl)propan-2-amine with N-(4-chlorobutyl)morpholine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then treated with acetic anhydride and triethylamine to yield N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been reported in the literature and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer, diabetes, and neurological disorders. In cancer, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the AKT pathway. This pathway is commonly activated in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In diabetes, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models. This is likely due to the inhibition of the AKT pathway, which is involved in insulin signaling and glucose metabolism. N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has also been shown to protect against diabetic complications such as neuropathy and nephropathy.
In neurological disorders, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. This is likely due to the inhibition of the AKT pathway, which is involved in neuronal survival and plasticity.
Eigenschaften
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-11(10-14-6-8-17-9-7-14)13-12(16)15-4-2-3-5-15/h11H,2-10H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBIAQENJDBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.